Cas no 72918-04-8 (2-methoxy-6-methylpyridine-3-carbaldehyde)

2-Methoxy-6-methylpyridine-3-carbaldehyde is a versatile heterocyclic aldehyde with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring a methoxy group at the 2-position and a methyl group at the 6-position of the pyridine ring, enhances its reactivity and selectivity in nucleophilic addition and condensation reactions. The aldehyde functional group at the 3-position makes it a valuable precursor for synthesizing Schiff bases, hydrazones, and other derivatives. This compound exhibits good stability under standard conditions and is compatible with a range of solvents, facilitating its use in multi-step synthetic processes. Its well-defined reactivity profile makes it suitable for research and industrial applications requiring precise functionalization.
2-methoxy-6-methylpyridine-3-carbaldehyde structure
72918-04-8 structure
Product name:2-methoxy-6-methylpyridine-3-carbaldehyde
CAS No:72918-04-8
MF:C8H9NO2
MW:151.16256
CID:551148
PubChem ID:13849140

2-methoxy-6-methylpyridine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-methoxy-6-methyl-3-Pyridinecarboxaldehyde
    • 2-methoxy-6-methylpyridine-3-carbaldehyde
    • 3-Pyridinecarboxaldehyde, 2-methoxy-6-methyl-
    • 3-Pyridinecarboxaldehyde, 2-methoxy-6-methyl- (9CI)
    • 2-Methoxy-6-methylpyridine-3-carboxaldehyde
    • 3-pyridinecarbaldehyde,2-methoxy-6-methyl-
    • AC1Q45BY
    • AG-G-87614
    • AGN-PC-00O7OE
    • CTK5D7050
    • KB-184340
    • SCHEMBL9831052
    • DTXSID10551194
    • CS-0326503
    • FT-0762845
    • G10636
    • 2-Methoxy-6-methyl-pyridine-3-carbaldehyde
    • 72918-04-8
    • 2-Methoxy-6-methylnicotinaldehyde
    • Inchi: InChI=1S/C8H9NO2/c1-6-3-4-7(5-10)8(9-6)11-2/h3-5H,1-2H3
    • InChI Key: YGSIETZSUHVPBE-UHFFFAOYSA-N
    • SMILES: CC1=NC(=C(C=C1)C=O)OC

Computed Properties

  • Exact Mass: 151.06337
  • Monoisotopic Mass: 151.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 39.2Ų

Experimental Properties

  • Density: 1.123
  • Boiling Point: 248.6°C at 760 mmHg
  • Flash Point: 104.1°C
  • Refractive Index: 1.545
  • PSA: 39.19

2-methoxy-6-methylpyridine-3-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2645-100MG
2-methoxy-6-methylpyridine-3-carbaldehyde
72918-04-8 95%
100MG
¥ 1,920.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2645-500mg
2-methoxy-6-methylpyridine-3-carbaldehyde
72918-04-8 95%
500mg
¥5587.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2645-1g
2-methoxy-6-methylpyridine-3-carbaldehyde
72918-04-8 95%
1g
¥8381.0 2024-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1397173-5g
2-Methoxy-6-methylnicotinaldehyde
72918-04-8 98%
5g
¥20552.00 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2645-1G
2-methoxy-6-methylpyridine-3-carbaldehyde
72918-04-8 95%
1g
¥ 7,682.00 2023-03-30
TRC
M337188-50mg
2-methoxy-6-methylpyridine-3-carbaldehyde
72918-04-8
50mg
$ 115.00 2022-06-03
TRC
M337188-100mg
2-methoxy-6-methylpyridine-3-carbaldehyde
72918-04-8
100mg
$ 185.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1397173-1g
2-Methoxy-6-methylnicotinaldehyde
72918-04-8 98%
1g
¥5088.00 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2645-250mg
2-methoxy-6-methylpyridine-3-carbaldehyde
72918-04-8 95%
250mg
¥3355.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2645-100mg
2-methoxy-6-methylpyridine-3-carbaldehyde
72918-04-8 95%
100mg
¥2095.0 2024-04-17

2-methoxy-6-methylpyridine-3-carbaldehyde Related Literature

Additional information on 2-methoxy-6-methylpyridine-3-carbaldehyde

Introduction to 2-methoxy-6-methylpyridine-3-carbaldehyde (CAS No. 72918-04-8)

2-methoxy-6-methylpyridine-3-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 72918-04-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and synthetic utility. The presence of both a methoxy group and a formyl group in its structure imparts unique reactivity, making it a valuable intermediate in the development of various pharmacologically active molecules.

The structural framework of 2-methoxy-6-methylpyridine-3-carbaldehyde consists of a pyridine ring substituted at the 2-position with a methoxy group and at the 6-position with a methyl group, while the 3-position is functionalized with an aldehyde group. This specific arrangement of substituents contributes to its versatility as a synthetic building block. The aldehyde functionality, in particular, serves as a reactive site for further derivatization through condensation reactions, oxidation, or reduction, enabling the construction of more complex molecular architectures.

In recent years, there has been an increasing interest in exploring the potential of 2-methoxy-6-methylpyridine-3-carbaldehyde in medicinal chemistry. Its structural features suggest that it may exhibit properties conducive to biological activity, particularly in the context of central nervous system (CNS) disorders and inflammatory conditions. Preliminary studies have indicated that derivatives of this compound may interact with specific enzymatic targets or receptor pathways, offering promising avenues for therapeutic intervention.

One of the most compelling aspects of 2-methoxy-6-methylpyridine-3-carbaldehyde is its role as a precursor in the synthesis of more complex heterocycles. For instance, it can be used to construct fused pyridine systems or to introduce additional functional groups through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These transformations are particularly valuable in drug discovery pipelines, where the ability to modify molecular structure while maintaining biological activity is paramount.

The synthesis of 2-methoxy-6-methylpyridine-3-carbaldehyde itself is an area of active research. While several synthetic routes have been reported, recent advancements have focused on developing more efficient and environmentally benign methods. For example, catalytic hydrogenation and oxidation strategies have been explored to streamline the introduction of the aldehyde group while minimizing byproduct formation. Such improvements not only enhance yield but also align with broader trends toward sustainable chemical practices.

From a computational chemistry perspective, 2-methoxy-6-methylpyridine-3-carbaldehyde has been subjected to detailed molecular modeling studies to understand its interactions with biological targets. These studies have provided insights into its binding affinity and potential pharmacokinetic properties. For instance, molecular dynamics simulations have revealed that this compound can adopt multiple conformations in solution, which may influence its ability to bind to proteins or enzymes. Such findings are crucial for rational drug design and for optimizing lead compounds during early-stage development.

The pharmaceutical industry has also shown interest in 2-methoxy-6-methylpyridine-3-carbaldehyde due to its potential applications in treating neurological disorders. Pyridine derivatives are well-documented for their role in modulating neurotransmitter systems, and modifications at specific positions on the ring can fine-tune their pharmacological effects. Ongoing clinical trials and preclinical studies are exploring novel analogs derived from this compound for conditions such as Alzheimer's disease and Parkinson's disease, where dopaminergic and cholinergic pathways are implicated.

In addition to its medicinal applications, 2-methoxy-6-methylpyridine-3-carbaldehyde finds utility in agrochemical research. Its structural motif is reminiscent of several bioactive compounds that exhibit herbicidal or fungicidal properties. By leveraging its reactivity, chemists have synthesized novel agrochemicals aimed at protecting crops from pests and diseases while minimizing environmental impact. This dual application underscores the broad versatility of this compound across different sectors.

The future prospects for 2-methoxy-6-methylpyridine-3-carbaldehyde appear promising, driven by ongoing research efforts in synthetic chemistry and drug discovery. As new methodologies emerge for functionalizing heterocyclic frameworks, this compound is likely to remain a cornerstone intermediate in developing next-generation therapeutics. Collaborative efforts between academia and industry will be essential to fully realize its potential and translate laboratory findings into viable clinical candidates.

In conclusion,2-methoxy-6-methylpyridine-3-carbaldehyde (CAS No. 72918-04-8) represents a fascinating compound with significant implications for pharmaceuticals and chemical synthesis. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop innovative treatments for various diseases. As scientific understanding advances, it is anticipated that new applications and derivatives will continue to emerge, further solidifying its importance in modern chemistry.

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(CAS:72918-04-8)2-methoxy-6-methylpyridine-3-carbaldehyde
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